6-Ethoxynaphthalene-2-sulfonyl chloride

Description

Molecular Architecture and Stereochemical Features

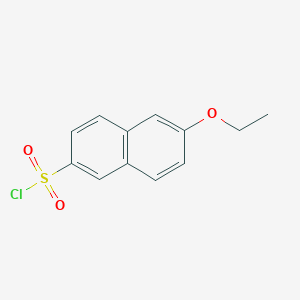

6-Ethoxynaphthalene-2-sulfonyl chloride (CAS 1246776-76-0) is a naphthalene derivative with the molecular formula C₁₂H₁₁ClO₃S and a molecular weight of 270.73 g/mol . The compound features a naphthalene backbone substituted with an ethoxy group (-OCH₂CH₃) at position 6 and a sulfonyl chloride (-SO₂Cl) group at position 2 (Figure 1). The ethoxy group introduces steric bulk and electron-donating effects, while the sulfonyl chloride moiety imparts electrophilic reactivity.

The SMILES notation (ClS(=O)(=O)C₁=CC=C₂C=C(OCC)C=CC₂=C₁) highlights the connectivity of the substituents. Stereochemically, the molecule lacks chiral centers due to its planar aromatic system and symmetrical substitution pattern. However, the ethoxy group’s orientation relative to the sulfonyl chloride can influence intermolecular interactions in crystal lattices.

Key structural parameters :

- Bond angles : The sulfonyl group adopts a tetrahedral geometry around sulfur, with S–O bond lengths typically ~1.43 Å and S–Cl bonds ~2.07 Å in analogous sulfonyl chlorides.

- Torsional angles : The ethoxy group’s rotational freedom is constrained by steric interactions with adjacent hydrogen atoms on the naphthalene ring.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound are limited, studies on related naphthalenesulfonyl derivatives provide insights. For example, 2-naphthalenesulfonyl chloride (CAS 93-11-8) crystallizes in a monoclinic system with space group C2/c and unit cell parameters a = 17.373 Å, b = 7.829 Å, c = 19.781 Å, and β = 93.62°. Similar packing arrangements are anticipated for the 6-ethoxy analog, with additional van der Waals interactions from the ethoxy group influencing lattice stability.

Conformational analysis reveals two dominant states for the ethoxy group:

- Eclipsed conformation : The ethoxy oxygen aligns with the naphthalene plane, minimizing steric hindrance.

- Staggered conformation : The ethoxy group rotates 60° from the plane, reducing electronic repulsion with the sulfonyl chloride.

Infrared (IR) and nuclear magnetic resonance (NMR) spectra further support these conformations:

- IR : Strong S=O stretches at 1,370 cm⁻¹ and 1,190 cm⁻¹, with C–O–C vibrations at 1,250 cm⁻¹.

- ¹H NMR : Aromatic protons resonate at δ 7.2–8.3 ppm, while ethoxy protons appear as a triplet at δ 1.46 ppm (CH₃) and a quartet at δ 4.19 ppm (CH₂).

Comparative Structural Analysis with Related Naphthalenesulfonyl Derivatives

This compound shares structural motifs with other naphthalene sulfonates but exhibits distinct properties due to its substituents (Table 1).

| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| This compound | C₁₂H₁₁ClO₃S | -OCH₂CH₃, -SO₂Cl | 270.73 | Ethoxy provides steric bulk/electron donation |

| 2-Naphthalenesulfonyl chloride | C₁₀H₇ClO₂S | -SO₂Cl | 226.68 | Lacks ethoxy; higher electrophilicity |

| 6-Methylnaphthalene-2-sulfonyl chloride | C₁₁H₉ClO₂S | -CH₃, -SO₂Cl | 240.71 | Methyl group less sterically hindering |

Electronic effects :

- The ethoxy group donates electrons via resonance, reducing the sulfonyl chloride’s electrophilicity compared to 2-naphthalenesulfonyl chloride.

- Methyl substitution (as in 6-methylnaphthalene-2-sulfonyl chloride) offers minimal electronic perturbation but alters solubility profiles.

Steric effects :

- The ethoxy group’s larger size hinders nucleophilic attack at the sulfonyl center relative to smaller substituents like methyl.

These comparisons underscore the role of substituents in tuning reactivity and physical properties for synthetic applications.

Figure 1. Molecular structure of this compound, highlighting substituent positions.

Table 1. Structural comparison of naphthalenesulfonyl derivatives.

Properties

Molecular Formula |

C12H11ClO3S |

|---|---|

Molecular Weight |

270.73 g/mol |

IUPAC Name |

6-ethoxynaphthalene-2-sulfonyl chloride |

InChI |

InChI=1S/C12H11ClO3S/c1-2-16-11-5-3-10-8-12(17(13,14)15)6-4-9(10)7-11/h3-8H,2H2,1H3 |

InChI Key |

WTGZUEQKHIOABF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

Antimicrobial and Anticancer Activity

The compound has garnered attention as a lead structure in the development of new antibacterial and anticancer agents. Its sulfonamide group is known for its biological activity, particularly in inhibiting enzymes that are crucial for the survival and proliferation of pathogenic organisms and cancer cells. Research indicates that derivatives of sulfonamides exhibit potent antimicrobial properties, making them suitable candidates for drug development targeting infections and tumors .

Mechanism of Action

Studies have shown that compounds similar to 6-Ethoxynaphthalene-2-sulfonyl chloride can modulate inflammatory responses and inhibit specific enzymes involved in disease processes. For instance, enzyme inhibition assays and molecular docking studies have been employed to elucidate its mechanism of action against various biological targets . This suggests potential therapeutic applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Chemical Synthesis

Synthetic Intermediates

this compound serves as a versatile intermediate in organic synthesis. It can undergo nucleophilic substitutions with various amines or alcohols to yield new derivatives, expanding its utility in synthetic chemistry . The chlorosulfonic acid or thionyl chloride can be used to synthesize sulfonyl chlorides from aromatic compounds, highlighting its role in producing high-purity aromatic sulfonyl chlorides on an industrial scale .

Reactivity and Derivative Formation

The reactivity of this compound allows for the formation of diverse chemical entities through electrophilic aromatic substitution reactions. This characteristic enhances its application in synthesizing complex molecules required for pharmaceutical research .

Biological Studies

Enzyme Inhibition Studies

Research involving this compound has primarily focused on its binding affinity to various enzymes and receptors. Such studies often utilize advanced techniques like high-performance liquid chromatography (HPLC) to analyze the compound's interactions with biological targets, providing insights into its potential therapeutic effects .

Case Studies

Several case studies have documented the efficacy of related sulfonamide compounds against bacterial strains and cancer cell lines. For example, compounds derived from similar naphthalene sulfonyl structures have demonstrated significant inhibitory effects on growth rates of certain pathogens and tumor cells, warranting further exploration into their clinical applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles. Key reactions include:

Sulfonamide Formation

Reaction with primary or secondary amines (e.g., octadecylamine) in the presence of triethylamine yields sulfonamides:

textClCH₂C₆H₃(OEt)SO₂Cl + RNH₂ → ClCH₂C₆H₃(OEt)SO₂NHR + HCl

This reaction proceeds via an Sₙ2 mechanism , where the amine acts as a nucleophile, displacing chloride . Steric hindrance from the ethoxy group slightly reduces reaction rates compared to simpler sulfonyl chlorides .

Esterification

Reaction with alcohols (e.g., ethanol) produces sulfonate esters:

textClCH₂C₆H₃(OEt)SO₂Cl + ROH → ClCH₂C₆H₃(OEt)SO₂OR + HCl

Polar aprotic solvents (e.g., DCM) and bases like triethylamine enhance yields by neutralizing HCl .

Dehydrohalogenation and Sulfene Formation

Under basic conditions, 6-ethoxynaphthalene-2-sulfonyl chloride undergoes elimination to form sulfenes (R₂C=SO₂). For example, with triethylamine:

textClCH₂C₆H₃(OEt)SO₂Cl + Et₃N → CH₂=C₆H₃(OEt)SO₂ + Et₃NH⁺Cl⁻

Axial sulfonyl chlorides react 71x faster than equatorial isomers due to steric and electronic factors . The reaction follows an E2 mechanism , with simultaneous deprotonation and chloride elimination .

Radical-Mediated Reactions

Recent studies show that this compound participates in photocatalytic radical reactions . When irradiated with visible light in the presence of a nickel catalyst and a Hantzsch ester (HE), it forms sulfonyl radicals that undergo enantioselective addition to α,β-unsaturated N-acylpyrazoles :

textClCH₂C₆H₃(OEt)SO₂Cl + HE → [ClCH₂C₆H₃(OEt)SO₂•] + byproducts

Radical intermediates are trapped via hydrogen atom transfer (HAT), yielding chiral sulfones with 97:3 enantiomeric ratios .

Influence of Substituents on Reactivity

The ethoxy group at position 6 exerts ortho-directing effects , altering electronic and steric properties:

-

Electronic Effects : The electron-donating ethoxy group reduces electrophilicity at the sulfur center, slowing Sₙ2 reactions .

-

Steric Effects : Steric bulk at the ortho position accelerates elimination by destabilizing the ground state .

Table 2: Hammett Correlation for Sulfonyl Chloride Reactivity

| Substituent (σ) | Relative Rate (k/k₀) |

|---|---|

| -OEt (σ ≈ -0.25) | 0.85 |

| -NO₂ (σ ≈ +0.78) | 2.10 |

| -CF₃ (σ ≈ +0.43) | 1.62 |

Data from chloride exchange kinetics in arenesulfonyl chlorides .

Comparative Reactivity with Analogues

This compound shows distinct behavior compared to simpler sulfonyl chlorides:

| Property | 6-Ethoxynaphthalene Derivative | Benzene Sulfonyl Chloride |

|---|---|---|

| Sₙ2 Reaction Rate (k) | 0.85 (relative to H) | 1.00 |

| Elimination Preference | High (E2 pathway) | Low (Sₙ2 dominant) |

| Radical Stability | Moderate | Low |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Methoxynaphthalene-2-sulfonyl Chloride

- Molecular Formula : C₁₁H₉ClO₃S

- Molecular Weight : 256.71 g/mol

- Storage Conditions : Sealed in dry conditions at 2–8°C .

- Hazard Profile : Classified as corrosive (H314), requiring protective equipment (gloves, eye protection) and proper ventilation .

Key Differences: The ethoxy group in 6-ethoxynaphthalene-2-sulfonyl chloride introduces increased steric bulk and lipophilicity compared to the methoxy analog. This may reduce solubility in polar solvents but enhance stability in non-aqueous environments.

6-Chloronaphthalene-2-sulfonyl Chloride

- Molecular Formula : C₁₀H₆Cl₂O₂S

- Synonyms: 6-Chloro-2-naphthalenesulfonyl chloride, 2-Chloro-6-naphthalenesulfonyl chloride .

- Storage : Requires inert gas (nitrogen/argon) at 2–8°C to prevent decomposition .

Key Differences :

The chlorine substituent at the 6-position is electron-withdrawing, which increases the electrophilicity of the sulfonyl chloride group compared to the ethoxy derivative. This enhances reactivity in nucleophilic substitutions but may reduce stability under humid or basic conditions. Applications differ significantly, with chloro derivatives often employed in cross-coupling reactions or as corrosion inhibitors .

6-Isopropoxynaphthalene-2-sulfonyl Chloride

- CAS No.: 1381947-83-6

- Supplier Data: Limited technical information is available, but its isopropoxy group (-OCH(CH₃)₂) suggests even greater steric hindrance and hydrophobicity than the ethoxy analog. This could further reduce solubility in polar solvents and slow reaction kinetics in solution-phase syntheses .

Data Table: Comparative Properties of Naphthalene Sulfonyl Chlorides

*Estimated based on structural analogs.

Preparation Methods

Reaction Scheme Summary:

- Starting material: 6-ethoxynaphthalene

- Sulfonating agent: chlorosulfonic acid (ClSO3H)

- Catalyst (optional): sulfamic acid or dialkylformamides

- Chlorinating agent (if needed): thionyl chloride (SOCl2)

- Conditions: controlled temperature, often under reflux, in inert atmosphere

Detailed Preparation Methods

Sulfonation with Chlorosulfonic Acid

The most common industrial and laboratory method involves direct sulfonation of 6-ethoxynaphthalene by reaction with excess chlorosulfonic acid. The process is as follows:

- 6-Ethoxynaphthalene is slowly added to chlorosulfonic acid under stirring at controlled temperatures (often below 50°C to avoid side reactions).

- The reaction mixture is maintained for a specified time to ensure complete sulfonation at the 2-position of the naphthalene ring.

- The sulfonyl chloride group is introduced directly by the chlorosulfonic acid, which acts both as sulfonating and chlorinating agent.

- After completion, the reaction mixture is quenched carefully, often by pouring onto ice or water, followed by extraction and purification.

This method yields this compound with good selectivity and purity.

Catalytic Sulfochlorination Using Sulfamic Acid

A patented improvement in aromatic sulfonyl chloride synthesis involves using sulfamic acid as a catalyst to enhance yield and product quality. The process includes:

- Reacting 6-ethoxynaphthalene with chlorosulfonic acid in the presence of sulfamic acid.

- Sulfamic acid acts as a catalyst facilitating the sulfonation and chlorination steps, reducing byproducts and improving occupational safety.

- The reaction proceeds under mild conditions with better control over the formation of the sulfonyl chloride.

This catalytic method is industrially advantageous due to improved yields and reduced impurities.

Etherification Precursor Preparation

In some synthetic routes, the ethoxy substituent at the 6-position is introduced via etherification of 2-hydroxy-naphthalene-6-sulfonic acid derivatives before sulfonyl chloride formation. This involves:

- Reacting 1-acetamino-2-hydroxy-naphthalene-6-sulfonic acid with ethyl chloride in the presence of potassium hydroxide and potassium carbonate as bases.

- The reaction is conducted in an autoclave at elevated temperatures (~120°C) with ethanol as solvent.

- After etherification, the sulfonic acid intermediate is converted to sulfonyl chloride by treatment with chlorosulfonic acid or related reagents.

This multi-step approach allows precise control over substitution patterns but is more complex than direct sulfonylation.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The direct sulfonation method using chlorosulfonic acid is well established and widely used for preparing this compound due to its operational simplicity and scalability.

- The use of sulfamic acid as a catalyst in sulfochlorination reactions offers a safer and more efficient alternative, improving occupational hygiene and product quality, as documented in patent literature.

- Etherification prior to sulfonyl chloride formation allows for the introduction of the ethoxy group under controlled conditions, which is critical when starting from hydroxy-substituted naphthalene sulfonic acids. This method is more complex but useful for specialized synthetic needs.

- Handling of chlorosulfonic acid and sulfonyl chlorides requires strict safety precautions due to their corrosive nature and potential for irritation.

- Purification typically involves aqueous quenching, extraction, and recrystallization or distillation under reduced pressure to obtain the sulfonyl chloride in high purity.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-ethoxynaphthalene-2-sulfonyl chloride?

- Methodological Answer : Sulfonyl chlorides are typically synthesized via chlorosulfonation of aromatic precursors. For naphthalene derivatives, direct sulfonation at the 2-position using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) is common. Ethoxy group stability must be ensured by avoiding strong acids or high temperatures that may cleave the ether bond. Post-synthesis purification via recrystallization (e.g., using hexane/ethyl acetate) is critical to isolate the product. Characterization should include melting point analysis (mp 74–78°C for analogous compounds) and FT-IR to confirm sulfonyl chloride functional groups (S=O stretching at ~1370 cm⁻¹ and 1170 cm⁻¹) .

Q. How can researchers ensure reproducibility in characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC-MS : To assess purity and detect trace byproducts.

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethoxy group at C6, sulfonyl chloride at C2). For example, 2-sulfonyl naphthalenes exhibit downfield shifts for protons adjacent to the sulfonyl group.

- Elemental Analysis : Validate stoichiometry (C₁₂H₁₁ClO₃S).

Cross-reference spectral data with databases like NIST Chemistry WebBook, ensuring adherence to standardized protocols for instrument calibration .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to prevent inhalation of reactive vapors.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste.

- Medical Preparedness : No specific antidote exists; immediate decontamination (flushing skin/eyes with water) and symptomatic treatment are advised. Medical evaluations should focus on acute exposure effects (e.g., respiratory irritation) .

Advanced Research Challenges

Q. How can researchers resolve contradictions in reported reactivity data for sulfonyl chlorides in nucleophilic substitution reactions?

- Methodological Answer :

- Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst) to isolate variables. For example, discrepancies in amine reactivity may arise from steric hindrance or solvent polarity effects.

- Kinetic Studies : Use pseudo-first-order kinetics to compare reaction rates with different nucleophiles (e.g., primary vs. secondary amines).

- Computational Modeling : Apply DFT calculations to assess transition-state energetics and electronic effects of the ethoxy substituent .

Q. What experimental designs are suitable for assessing the compound’s potential toxicity in biological systems?

- Methodological Answer :

- In Vitro Assays : Screen for cytotoxicity (e.g., MTT assay) in human cell lines (e.g., HepG2) at varying concentrations (1–100 µM).

- In Vivo Models : Use rodent studies with dose-response curves (10–500 mg/kg) to evaluate acute toxicity. Randomize animal groups and blind outcome assessments to reduce bias.

- Metabolite Profiling : Identify degradation products (e.g., sulfonic acids) via LC-MS to correlate toxicity with metabolic pathways. Reference risk-of-bias frameworks (Table C-7) to ensure methodological rigor .

Q. How should researchers address inconsistencies in spectroscopic data across different studies?

- Methodological Answer :

- Standardization : Calibrate instruments using certified reference materials (e.g., NIST-traceable standards).

- Collaborative Validation : Share raw data with independent labs for cross-verification.

- Advanced Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra. For mass spectrometry, use high-resolution (HRMS) to distinguish isobaric interferences .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in sulfonyl chloride toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or log-logistic models to estimate EC₅₀ values.

- ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., Tukey’s HSD).

- Survival Analysis : Use Kaplan-Meier curves for time-dependent toxicity endpoints. Ensure transparency by reporting confidence intervals and effect sizes .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at elevated temperatures (40°C, 75% RH) and monitor degradation via HPLC at intervals (0, 1, 3, 6 months).

- Kinetic Analysis : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf life.

- Moisture Sensitivity : Perform Karl Fischer titration to quantify hydrolytic degradation in humid environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.